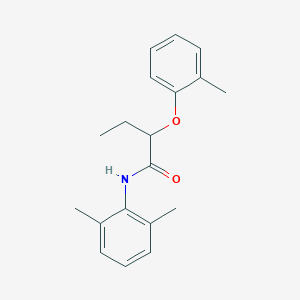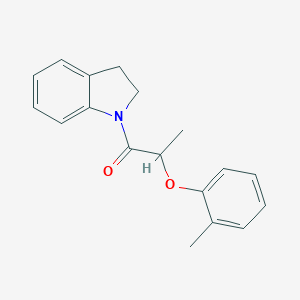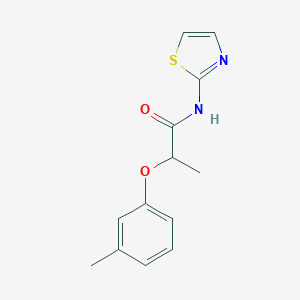
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is a chemical compound with the molecular formula C12H15IN2O3S It is characterized by the presence of an iodine atom, a methoxyethyl group, a carbamothioyl group, and a methylbenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Formation of the Carbamothioyl Group: This step involves the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then treated with an alkylating agent to yield the carbamothioyl group.
Amidation: The final step involves the formation of the amide bond between the carbamothioyl group and the benzamide structure. This is typically achieved through the reaction of the amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the iodine atom, converting it to a less reactive form. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of deiodinated products
Substitution: Formation of substituted benzamides
Wissenschaftliche Forschungsanwendungen
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The carbamothioyl group is particularly important for its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-methoxybenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-ethylbenzamide
- 3-iodo-N-[(2-methoxyethyl)carbamothioyl]-4-chlorobenzamide
Uniqueness
N-(3-iodo-4-methylbenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of the iodine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15IN2O2S |
|---|---|
Molekulargewicht |
378.23 g/mol |
IUPAC-Name |
3-iodo-N-(2-methoxyethylcarbamothioyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H15IN2O2S/c1-8-3-4-9(7-10(8)13)11(16)15-12(18)14-5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16,18) |
InChI-Schlüssel |
QUKCYWSUHOHFNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCCOC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(2-Methylphenoxy)butanoyl]amino}benzamide](/img/structure/B318511.png)


![N-[4-(dimethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B318514.png)


![4-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318521.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)propanamide](/img/structure/B318525.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B318527.png)
![2-{[2-(3-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B318528.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide](/img/structure/B318530.png)
![N-benzyl-2-[(4-methoxybenzoyl)(methyl)amino]benzamide](/img/structure/B318531.png)
![N-[2-(benzylcarbamoyl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B318533.png)
